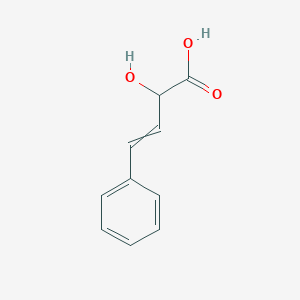
Benzallactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzallactic acid is an organic compound that features both aromatic and carboxylic acid functional groups It is a derivative of lactic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzallactic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium lactate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the lactate ion, forming this compound.
Another method involves the esterification of lactic acid with benzyl alcohol, followed by hydrolysis to yield this compound. This process typically requires acidic conditions and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often employs the esterification route due to its scalability and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzallactic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzaldehyde and lactic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield benzyl alcohol and lactic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as nitric acid for nitration or sulfuric acid for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products Formed
Oxidation: Benzaldehyde, lactic acid.
Reduction: Benzyl alcohol, lactic acid.
Substitution: Various substituted benzyl derivatives depending on the specific reaction.
Scientific Research Applications
Benzallactic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic uses of this compound and its derivatives. It is being explored as a potential drug candidate for various diseases.
Industry: this compound is used in the production of polymers and resins. Its unique properties make it suitable for creating materials with specific characteristics, such as enhanced strength and durability.
Mechanism of Action
The mechanism of action of benzallactic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Benzallactic acid can be compared with other similar compounds, such as:
Lactic Acid: Unlike this compound, lactic acid does not have an aromatic benzyl group. This difference significantly affects their chemical properties and reactivity.
Benzilic Acid: Benzilic acid is another compound with a benzyl group, but it has a different functional group arrangement. Benzilic acid is known for its use in the synthesis of pharmaceuticals and other organic compounds.
Benzoic Acid: Benzoic acid has a similar aromatic structure but lacks the hydroxyl and carboxyl groups present in this compound. It is widely used as a food preservative and in the production of various chemicals.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions and developing novel materials and therapeutics
Properties
CAS No. |
2050-18-2 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13) |
InChI Key |
ZGGWKQRHPWUSNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















